molecular formula C20H28N2O B7341545 1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide

Número de catálogo B7341545
Peso molecular: 312.4 g/mol
Clave InChI: BRDDJZSNQOWYFR-LRTDYKAYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide, also known as CPI-1189, is a synthetic compound that belongs to the class of kappa opioid receptor (KOR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mecanismo De Acción

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide acts as a selective KOR agonist, which means it binds to and activates the KORs in the brain and spinal cord. This activation leads to the inhibition of neurotransmitter release, particularly dopamine, which plays a crucial role in the regulation of mood, reward, and addiction. By inhibiting dopamine release, this compound produces an analgesic effect and has been shown to reduce drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include analgesia, sedation, anxiolysis, and antidepressant-like effects. It has also been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse, suggesting its potential use in addiction treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide is its selectivity for KORs, which reduces the risk of off-target effects. It has also been shown to have a favorable safety profile in preclinical studies. However, its pharmacokinetic properties, such as poor solubility and bioavailability, may limit its use in clinical settings.

Direcciones Futuras

There are several potential future directions for the research on 1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide. These include:
1. Further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties.
2. Clinical trials to evaluate its safety and efficacy in various neurological and psychiatric disorders.
3. Development of novel formulations or delivery methods to improve its solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
5. Exploration of its potential use in the treatment of neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Métodos De Síntesis

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to obtain this compound.

Aplicaciones Científicas De Investigación

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain management. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

IUPAC Name

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c23-20(21-19-11-10-15-6-4-5-9-18(15)19)16-12-13-22(14-16)17-7-2-1-3-8-17/h4-6,9,16-17,19H,1-3,7-8,10-14H2,(H,21,23)/t16?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDDJZSNQOWYFR-LRTDYKAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)C(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCC(C2)C(=O)N[C@@H]3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.